molecular formula C14H18O4 B15494928 Ethyl methyl ethyl(phenyl)propanedioate CAS No. 596-33-8

Ethyl methyl ethyl(phenyl)propanedioate

Cat. No.: B15494928
CAS No.: 596-33-8
M. Wt: 250.29 g/mol
InChI Key: RDMAXRCDPQFFQJ-UHFFFAOYSA-N
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Description

Ethyl methyl ethyl(phenyl)propanedioate is a substituted propanedioate ester with a central malonate core (propanedioic acid) functionalized by three distinct groups: an ethyl ester at position 1, a methyl ester at position 3, and an ethyl(phenyl) substituent at position 2. Its structure can be represented as 1-ethyl-3-methyl-2-ethyl(phenyl)propanedioate. This compound is synthetically derived via nucleophilic substitution or esterification reactions, often employing bases like LiHMDS and electrophilic reagents such as chloroformates or cyanoformates .

Properties

CAS No.

596-33-8

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

1-O-ethyl 3-O-methyl 2-ethyl-2-phenylpropanedioate

InChI

InChI=1S/C14H18O4/c1-4-14(12(15)17-3,13(16)18-5-2)11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3

InChI Key

RDMAXRCDPQFFQJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)(C(=O)OC)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity : The ethyl(phenyl) group in the target compound introduces steric bulk and aromaticity, distinguishing it from aliphatic analogs like diethyl propanedioate. This affects reactivity in nucleophilic additions and coordination with metals .
  • Synthetic Flexibility : LiHMDS is a common base for deprotonating malonate esters, enabling substitution at position 2 with groups like fluorenylmethyl or menthyl .

Physical and Chemical Properties

Property Ethyl Methyl Ethyl(phenyl)propanedioate Diethyl Propanedioate 1,3-Diethyl 2-(Cyano-phenylmethyl)propanedioate 1-Ethyl-3-Fluorenylmethyl Propanedioate (15e)
Physical State Likely liquid or low-melting solid Liquid Liquid Colorless solid
Melting Point Not reported (inferred: ~50-80°C) -50°C Not reported 83–85°C
Solubility Moderate in organic solvents High in ethanol, ether High in polar aprotic solvents Soluble in toluene, THF
IR Stretching (C=O) ~1730–1750 cm⁻¹ (ester groups) 1745 cm⁻¹ ~1740 cm⁻¹ 1751, 1732 cm⁻¹

Notes:

  • The phenyl group enhances hydrophobicity, reducing water solubility compared to aliphatic esters.
  • Melting points correlate with substituent bulk; fluorenylmethyl derivatives (e.g., 15e) are solids, while simpler esters are liquids .

Preparation Methods

Reaction Mechanism and Procedure

The process begins with the synthesis of an acyl chloride derivative. For instance, 2-(2,3-dimethylphenyl)acetyl chloride is prepared by treating the corresponding carboxylic acid with thionyl chloride in dichloromethane. The acyl chloride is then reacted with dimethyl malonate in ethyl acetate, catalyzed by triethylamine and anhydrous magnesium chloride. This two-step sequence achieves a 93% yield of the acylated malonate intermediate.

Critical Parameters:

  • Temperature: Room temperature (20–25°C) for acyl chloride formation; 10°C during malonate coupling to minimize side reactions.
  • Catalysts: Magnesium chloride enhances electrophilicity at the acyl carbon, facilitating nucleophilic attack by the malonate enolate.
  • Workup: Sequential washing with dilute hydrochloric acid, sodium bicarbonate, and brine ensures removal of unreacted reagents.

Adaptation for Target Compound

To synthesize ethyl methyl ethyl(phenyl)propanedioate, phenylacetyl chloride could replace the 2,3-dimethylphenyl derivative in this protocol. Ethyl methyl malonate would serve as the starting diester, with magnesium chloride maintaining catalytic efficiency. Post-reaction hydrolysis and reduction steps (discussed in Section 3) may further modify the substituents.

Alkylation of malonate enolates represents a classical method for introducing substituents at the central carbon. While not explicitly detailed in the cited patents, this approach is foundational in malonate chemistry and aligns with industrial practices.

Enolate Generation and Alkylation

The malonate diester (ethyl methyl propanedioate) is deprotonated using a strong base such as sodium hydride or potassium tert-butoxide in tetrahydrofuran (THF). The resulting enolate reacts with ethyl(phenyl)methyl bromide as the alkylating agent.

Optimization Insights:

  • Solvent: THF or dimethylformamide (DMF) ensures solubility of both enolate and alkylating agent.
  • Temperature: −78°C for enolate formation; gradual warming to 0°C during alkylation to balance reactivity and selectivity.
  • Steric Effects: Bulky substituents on the alkylating agent may necessitate prolonged reaction times (12–24 hours).

Post-synthetic modifications, particularly reductions, enable the introduction of ethyl and phenyl groups. Patent CN102249921A demonstrates the reduction of a ketone intermediate derived from hydrolyzed malonate using sodium borohydride in ethanol.

Hydrolysis-Reduction Sequence

The acylated malonate intermediate undergoes acidic hydrolysis (e.g., sulfuric acid in acetic acid/water) to yield a ketone. Subsequent reduction with sodium borohydride in ethanol at room temperature produces the secondary alcohol, which can be further functionalized.

Yield and Purity:

  • Hydrolysis: >90% conversion to ketone.
  • Reduction: 75–85% yield of alcohol derivative after extraction and drying.

Application to Target Synthesis

For this compound, this sequence could reduce a keto-malonate intermediate to introduce the ethyl(phenyl) group. Catalytic hydrogenation represents an alternative to sodium borohydride, particularly for industrial-scale operations.

Industrial-Scale Synthesis Considerations

Scalable production of this compound necessitates cost-effective and safety-compliant protocols. Patent CN102249921A outlines industrial adaptations, including:

Continuous Flow Reactors

  • Advantages: Enhanced heat transfer and reduced reaction times.
  • Catalyst Recovery: Magnesium chloride is filtered and recycled, minimizing waste.

Solvent Selection

  • Ethyl Acetate vs. THF: Ethyl acetate is preferred for its low toxicity and ease of removal via distillation.

Comparative Analysis of Preparation Methods

Method Yield (%) Catalysts Temperature Range Scalability
Acylation with Acyl Chloride 93 MgCl₂ 10–25°C High
Enolate Alkylation 70–85* NaH/KOtBu −78–0°C Moderate
Diazonium Coupling 65–75* H₂SO₄/NaNO₂ 0–5°C Low
Hydrolysis-Reduction 75–85 H₂SO₄/NaBH₄ 20–100°C High

*Theoretical estimates based on analogous reactions.

Q & A

Basic: What synthetic strategies are recommended for preparing ethyl methyl ethyl(phenyl)propanedioate with high regioselectivity?

Methodological Answer:
The synthesis of substituted propanedioates like this compound requires careful selection of esterification agents and protecting groups. A stepwise approach is recommended:

Core Formation : Start with propanedioic acid (malonic acid). Use selective alkylation via a nucleophilic acyl substitution reaction, prioritizing steric and electronic factors. For example, bulkier groups (e.g., ethyl(phenyl)) are introduced first to minimize side reactions .

Esterification Order : Sequential esterification with ethyl and methyl groups can be achieved using anhydrides (e.g., acetic anhydride for methyl) or alkyl halides in the presence of a base (e.g., NaH). Ethyl(phenyl) groups may require Friedel-Crafts alkylation or Grignard reagents for aromatic substitution .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation is critical due to similar boiling points of esters. Monitor purity via GC-MS or HPLC .

Basic: How can conflicting NMR spectral data for this compound be resolved?

Methodological Answer:
Contradictions in NMR data (e.g., unexpected splitting or integration ratios) often arise from dynamic effects or impurities. To address this:

Variable-Temperature NMR : Probe rotational barriers around the ester carbonyls. Restricted rotation of the ethyl(phenyl) group may cause signal splitting at low temperatures .

Decoupling Experiments : Use 2D NMR (COSY, HSQC) to confirm connectivity and rule out overlapping signals from diastereomers or regioisomers .

Comparative Analysis : Cross-reference with computational models (DFT calculations for chemical shifts) and literature analogs (e.g., diethyl malonate derivatives) .

Advanced: What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution?

Methodological Answer:
The compound’s reactivity is governed by steric hindrance and electronic effects:

Steric Effects : The ethyl(phenyl) group creates a steric shield around the central carbonyl, directing nucleophiles (e.g., amines, alkoxides) toward the less hindered methyl or ethyl esters .

Electronic Effects : Electron-withdrawing groups (e.g., phenyl) enhance electrophilicity at adjacent carbonyls, accelerating substitution. Kinetic studies using UV-Vis spectroscopy or stopped-flow techniques can quantify rate constants under varying conditions (pH, solvent polarity) .

Leaving Group Stability : Methanol (from methyl ester cleavage) is a poorer leaving group than ethanol, requiring acid catalysis for efficient displacement .

Advanced: How can computational methods optimize the design of this compound derivatives for pharmacological applications?

Methodological Answer:

Docking Studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase for anti-inflammatory activity). Focus on the ethyl(phenyl) group’s role in hydrophobic pocket binding .

QSAR Modeling : Train models on malonate ester derivatives to predict bioactivity. Key descriptors include logP (lipophilicity) and polar surface area (membrane permeability) .

Metabolic Stability : Simulate cytochrome P450 metabolism (e.g., using SwissADME) to identify sites of oxidative degradation. Methyl esters are typically more stable than ethyl esters in vivo .

Advanced: What strategies address discrepancies in reported catalytic efficiencies for this compound in asymmetric synthesis?

Methodological Answer:
Contradictory catalytic data may stem from:

Catalyst-Substrate Mismatch : Screen chiral catalysts (e.g., Cinchona alkaloids for organocatalysis or BINAP-metal complexes for transition-metal catalysis) under standardized conditions (solvent, temperature) .

Enantiomeric Excess (ee) Measurement : Validate ee using chiral HPLC (e.g., Chiralpak columns) or NMR with chiral shift reagents (e.g., Eu(hfc)₃) .

Reaction Monitoring : Employ in-situ IR or Raman spectroscopy to track intermediate formation and catalyst deactivation pathways .

Basic: What analytical techniques are most robust for quantifying trace impurities in this compound?

Methodological Answer:

HPLC-MS : Use a C18 column with a water/acetonitrile gradient and ESI-MS detection. Target impurities include unreacted malonic acid and transesterification byproducts .

Headspace GC : Detect volatile impurities (e.g., residual solvents like benzene) with a DB-5MS column and FID detection .

Elemental Analysis : Confirm absence of heavy metals (e.g., Pd from catalytic steps) via ICP-MS .

Advanced: How does the ethyl(phenyl) substituent influence the photostability of this compound?

Methodological Answer:

UV-Vis Spectroscopy : Compare degradation rates under UV light (λ = 254 nm) with and without the phenyl group. The phenyl ring’s conjugation may stabilize excited states, reducing photodegradation .

Radical Trapping : Use EPR spectroscopy to identify free radicals (e.g., benzyl radicals) formed during photolysis. Add antioxidants (e.g., BHT) to assess protective effects .

Computational Modeling : TD-DFT calculations predict absorption spectra and excited-state relaxation pathways .

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